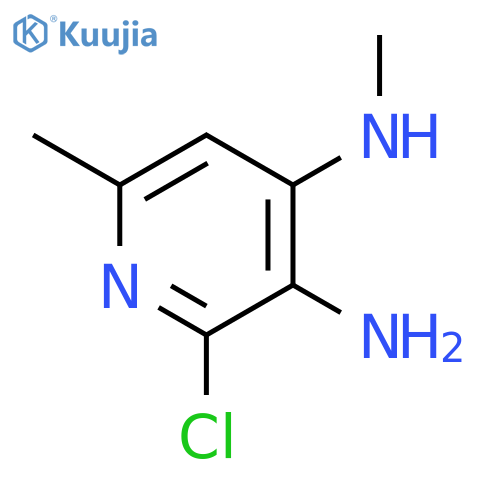Cas no 870135-16-3 (2-Chloro-N4,6-dimethylpyridine-3,4-diamine)

870135-16-3 structure
商品名:2-Chloro-N4,6-dimethylpyridine-3,4-diamine
2-Chloro-N4,6-dimethylpyridine-3,4-diamine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
- 2-chloro-4-N,6-dimethylpyridine-3,4-diamine
- 3,4-Pyridinediamine, 2-chloro-N4,6-dimethyl-
- 2-chloro-6,N4-dimethylpyridine-3,4-diamine
- 2-chloro-N-4,6-dimethyl-3,4-pyridindiamine
- 3,4-Pyridinediamine,2-chloro-N4,6-dimethyl
- 2-(2,5-Dioxopyrrolidin-3-yl)acetyl chloride
- SCHEMBL3052237
- AKOS006329845
- DTXSID80470363
- 870135-16-3
- A903500
-
- MDL: MFCD09038051
- インチ: InChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11)
- InChIKey: SOKJSZWUYSBECM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=N1)Cl)N)NC
計算された属性
- せいみつぶんしりょう: 171.05600
- どういたいしつりょう: 171.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 50.9Ų
じっけんとくせい
- PSA: 50.94000
- LogP: 2.32150
2-Chloro-N4,6-dimethylpyridine-3,4-diamine セキュリティ情報
2-Chloro-N4,6-dimethylpyridine-3,4-diamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-N4,6-dimethylpyridine-3,4-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172277-1g |
2-chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 95% | 1g |
$632 | 2023-01-02 | |
| Chemenu | CM172277-1g |
2-chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 95% | 1g |
$632 | 2021-08-05 | |
| Ambeed | A423130-1g |
2-Chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 95+% | 1g |
$528.0 | 2024-04-16 | |
| Crysdot LLC | CD11040124-1g |
2-Chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 95+% | 1g |
$668 | 2024-07-18 | |
| Alichem | A029194160-1g |
2-Chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 95% | 1g |
$998.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640428-1g |
2-Chloro-N4,6-dimethylpyridine-3,4-diamine |
870135-16-3 | 98% | 1g |
¥6979.00 | 2024-04-27 |
2-Chloro-N4,6-dimethylpyridine-3,4-diamine 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
870135-16-3 (2-Chloro-N4,6-dimethylpyridine-3,4-diamine) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:870135-16-3)2-Chloro-N4,6-dimethylpyridine-3,4-diamine

清らかである:99%
はかる:1g
価格 ($):475.0